molecular formula C7H4BrIN2 B1442076 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-97-4

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1442076
CAS-Nummer: 1190322-97-4
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: AQWBBVKZYHPPET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, multifunctional chemical intermediate based on the 7-azaindole core scaffold, a privileged structure in medicinal chemistry . This compound is specifically designed for the synthesis of novel targeted therapeutics, primarily in oncology research. The presence of both bromo and iodo substituents at the 6- and 4-positions of the pyrrolo[2,3-b]pyridine ring allows for sequential and chemoselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies . The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure is a well-known bioisostere of purines and is a key scaffold in several FDA-approved kinase inhibitors and numerous investigational compounds . Derivatives of this core have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) , Colony Stimulated Factor 1 Receptor (CSF1R) , and B-Raf . This makes this compound an appealing precursor for developing new lead compounds in these target areas. Its primary research value lies in its application in drug discovery programs focused on kinase inhibition, where it serves as a versatile building block for constructing potent and selective inhibitor molecules . Please note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBBVKZYHPPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274193
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-97-4
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Detailed Synthetic Route

3.1 Starting Material

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine serves as the precursor for bromination.
  • This intermediate can be prepared via iodination of pyrrolo[2,3-b]pyridine or purchased commercially.

3.2 Bromination Reaction

  • The bromination is conducted using bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS).
  • The reaction solvent is typically dichloromethane (CH₂Cl₂), which provides a non-polar medium conducive to selective halogenation.
  • Reaction conditions are tightly controlled, including temperature and stoichiometry, to favor selective bromination at the 6-position.

3.3 Reaction Conditions

Parameter Typical Value/Range
Brominating agent Br₂ or NBS
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 to 5 °C to minimize side reactions
Bromine equivalents Approximately 1.0 to 1.2 equivalents
Reaction time 1 to 3 hours
Workup Aqueous quench followed by extraction and purification

3.4 Purification

  • The crude product is purified by column chromatography using silica gel.
  • Elution solvents typically include ethyl acetate/hexane gradients.
  • Recrystallization from ethanol/water mixtures may be employed to obtain analytically pure 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine.

Reaction Mechanism and Selectivity

  • The electrophilic bromination targets the 6-position, which is electronically favored due to the electron density distribution on the pyrrolo[2,3-b]pyridine ring.
  • The presence of iodine at the 4-position influences regioselectivity by steric and electronic effects.
  • Controlled low temperature and stoichiometric bromine prevent polybromination or substitution at undesired positions.

Analytical Data and Characterization

Property Data
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
CAS Number 1190322-97-4
InChI Key AQWBBVKZYHPPET-UHFFFAOYSA-N
Purity >98% by HPLC
Melting Point Typically 150–155 °C (literature)

Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1. Starting material 4-Iodo-1H-pyrrolo[2,3-b]pyridine Commercial or synthesized precursor
2. Bromination Br₂ or NBS, CH₂Cl₂, 0–5 °C Selective bromination at 6-position
3. Workup Aqueous quench, extraction Removal of excess bromine and byproducts
4. Purification Silica gel chromatography Isolation of pure 6-bromo-4-iodo derivative
5. Characterization NMR, MS, elemental analysis Confirmation of structure and purity

Research Findings and Optimization Notes

  • Selectivity is critical: Using NBS instead of elemental bromine can improve selectivity and reduce side reactions.
  • Temperature control between 0–5 °C is essential to prevent overbromination.
  • Stoichiometric control (around 1.1 equivalents of brominating agent) enhances yield and purity.
  • Solvent choice impacts reaction rate and selectivity; dichloromethane is preferred due to its inertness and solubilizing properties.
  • Purification by column chromatography yields >90% pure product suitable for further synthetic applications.

Applications and Further Functionalization

  • The dual halogenated compound is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling the construction of diverse derivatives.
  • It is used in medicinal chemistry to develop kinase inhibitors targeting enzymes such as SGK-1.
  • Also serves in organic electronics for materials like OLEDs and OPVs due to its conjugated bicyclic structure and halogen substituents.

Analyse Chemischer Reaktionen

6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

  • Kinase Inhibition: This compound acts as a precursor in the synthesis of various kinase inhibitors, which are crucial in treating diseases like cancer and diabetes. Notably, it has been shown to inhibit SGK-1 kinase, which is associated with cell survival and metabolism .
  • Anticancer Properties: Derivatives of this compound have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have indicated its effectiveness against fibroblast growth factor receptors (FGFRs) .

2. Chemical Biology

  • Molecular Probes: The compound is utilized in designing molecular probes to study biological pathways and protein interactions, facilitating a deeper understanding of cellular mechanisms .

3. Materials Science

  • Organic Electronics: Due to its unique electronic properties, 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

1. SGK-1 Kinase Inhibition

  • A recent study demonstrated that derivatives of this compound effectively inhibited SGK-1 activity in vitro, suggesting potential therapeutic applications for conditions mediated by dysregulated kinase activity .

2. Antiviral Properties

  • Research focusing on AAK1 kinase revealed that modifications of this compound could lead to significant antiviral effects against RNA viruses, highlighting its utility in developing broad-spectrum antiviral agents .

3. Neuroprotective Effects

  • In preclinical models for Parkinson's disease, derivatives showed promising neuroprotective properties, indicating potential for pain management and treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine Br (C6), I (C4) Cross-coupling precursor; kinase inhibition
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), I (C3) Altered electronic distribution; FGFR1 binding
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (N1) Improved solubility; intermediate for N-functionalization
4-Fluoro-1H-pyrrolo[2,3-b]pyridine F (C4) Enhanced metabolic stability; adenosine receptor ligands
3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine Br (C5), C≡C-Ph (C3) Sonogashira coupling; fluorescent probes

Physicochemical Properties

  • Solubility : Iodo substituents reduce aqueous solubility compared to fluoro or methyl groups. For example, 5-bromo-1-methyl derivative is oil-like before crystallization, suggesting higher lipophilicity .
  • Stability : Iodine’s susceptibility to photodegradation may limit the shelf life of 6-bromo-4-iodo derivatives, whereas brominated analogs (e.g., 5-bromo-2-ethyl) are more stable .

Biologische Aktivität

6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula C7H4BrIN2C_7H_4BrIN_2 and features a bicyclic structure that combines a pyrrole ring with a pyridine ring. The presence of bromine and iodine atoms contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell survival and metabolism. Inhibition of SGK-1 can be beneficial in treating diseases related to dysregulated kinase activity .
  • Receptor Interaction : It may act on various receptors, either as an agonist or antagonist, thereby influencing physiological responses .

Medicinal Chemistry Applications

This compound serves as a building block in the synthesis of several biologically active molecules. Notably, it has been used to develop kinase inhibitors that target diseases such as cancer and diabetes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits SGK-1 kinase; potential for cancer treatment
Antiviral ActivityTargets AAK1 kinase, showing efficacy against dengue and Ebola viruses
Antioxidant PropertiesExhibits antioxidant effects in cellular models
Anti-inflammatoryDemonstrates anti-inflammatory effects, particularly in neuroprotection

Case Studies

  • SGK-1 Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited SGK-1 activity in vitro, suggesting potential therapeutic applications for conditions mediated by this kinase .
  • Antiviral Properties : Research focusing on AAK1 kinase revealed that modifications of this compound could lead to significant antiviral effects against RNA viruses, highlighting its utility in developing broad-spectrum antiviral agents .
  • Neuroprotective Effects : In preclinical models for Parkinson's disease, derivatives showed promising neuroprotective properties, indicating potential for pain management and neurodegenerative disease treatments .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions. A common approach is the reaction of 4-iodo-1H-pyrrolo[2,3-b]pyridine with bromine in dichloromethane under controlled conditions to ensure selective bromination.

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential halogenation or cross-coupling reactions. For example:

  • Halogenation : Direct iodination or bromination of the pyrrolo[2,3-b]pyridine core can be achieved using reagents like N-iodosuccinimide (NIS) or bromine sources under controlled conditions. Regioselectivity is influenced by electronic effects of existing substituents and reaction temperature .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Sonogashira or Suzuki couplings) allow functionalization at specific positions. For instance, 5-bromo-3-iodo derivatives can be synthesized from a brominated precursor via iodination, followed by coupling with alkynes or boronic acids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 8.3–8.9 ppm) and halogen substituents (downfield shifts due to electronegativity) are critical for structural validation. For example, in related compounds, NH protons appear as broad singlets around δ 12.4–13.5 ppm .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, with isotopic patterns matching bromine and iodine signatures .
  • X-ray Crystallography : Provides definitive proof of regiochemistry, as seen in studies of analogous halogenated pyrrolopyridines .

Q. What purification methods are effective for isolating this compound?

  • Silica Gel Chromatography : A mixture of dichloromethane/ethyl acetate (90:10) or heptane/ethyl acetate (8:2) is often used to resolve halogenated intermediates .
  • Recrystallization : Polar solvents like ethanol or THF yield high-purity crystalline solids, particularly for iodinated derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of pyrrolo[2,3-b]pyridine derivatives be addressed?

  • Directing Groups : Nitro or methoxy groups at specific positions can direct electrophilic substitution. For example, a nitro group at position 3 enhances bromination at position 5 via resonance effects .
  • Temperature Control : Low-temperature iodination (0°C) minimizes side reactions, as demonstrated in the synthesis of 5-bromo-3-iodo derivatives .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals, guiding experimental design .

Q. What analytical discrepancies arise in characterizing halogenated pyrrolo[2,3-b]pyridines, and how are they resolved?

  • NMR Signal Overlap : Aromatic protons in polyhalogenated systems may exhibit complex splitting. Deuterated DMSO or higher-field instruments (500+ MHz) improve resolution .
  • Purity Discrepancies : HPLC with UV detection (λ = 254 nm) identifies trace impurities, while elemental analysis ensures stoichiometric halogen content .
  • Crystallization Artifacts : Polymorphic forms can mislead structural assignments. Differential Scanning Calorimetry (DSC) verifies phase purity .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, I) activate the core toward Suzuki couplings but may require optimized catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for efficient coupling .
  • Steric Hindrance : Bulky boronic acids (e.g., 3,4-dimethoxyphenyl) reduce yields due to steric clashes. Microwave-assisted synthesis can enhance reaction rates in such cases .

Data Contradiction Analysis

Parameter Study A (Yield 36%) Study B (Yield 87%) Resolution
Reaction Conditions Room temperature, 24 hrsMicrowave, 105°C, 2 hrsHigher temperature and shorter time reduce side reactions.
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Ligand-rich catalysts improve oxidative addition efficiency.
Solvent System Dioxane/waterToluene/ethanolNon-polar solvents favor coupling with electron-deficient aryl boronic acids.

Key Methodological Recommendations

  • Synthetic Optimization : Use microwave irradiation to accelerate cross-coupling reactions involving sterically hindered partners .
  • Analytical Validation : Combine XRD and 2D NMR (COSY, HSQC) to resolve ambiguous structural assignments .
  • Reaction Monitoring : In situ IR spectroscopy tracks halogenation progress by observing C–X bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.